molecular formula C16H15ClN6O4 B2893347 N-(1-(叔丁基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-4-氯-3-硝基苯甲酰胺 CAS No. 899945-34-7

N-(1-(叔丁基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-4-氯-3-硝基苯甲酰胺

货号 B2893347
CAS 编号: 899945-34-7
分子量: 390.78
InChI 键: BPIVLEJVDIQCSP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .


Molecular Structure Analysis

The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system consisting of a pyrazole ring and a pyrimidine ring . It also has a tert-butyl group, a nitro group, and a benzamide group attached to it.

科学研究应用

腺苷受体亲和力

包括指定化合物类似物在内的吡唑并[3,4-d]嘧啶已显示出对 A1 腺苷受体的亲和力。研究表明它们作为腺苷受体活性的调节剂的潜力,在不同位置的修饰会影响它们的相互作用和功效 (Harden、Quinn 和 Scammells,1991)

抗癌活性

吡唑并[3,4-d]嘧啶-4-酮的某些衍生物已被合成并评估其抗癌特性。研究表明,这些化合物(特别是那些具有特定取代基的化合物)对各种癌细胞系(包括人乳腺腺癌 MCF-7 细胞)表现出有效的抑制活性,突出了它们作为癌症治疗中治疗剂的潜力 (Abdellatif 等人,2014)

通过结构修饰的抗肿瘤活性

已经合成了与天然产物相关的新型恶二唑和三氟甲基吡啶,并引入了吡唑并[3,4-d]嘧啶单元以提高亲脂性,从而更好地穿过细胞壁屏障。这些化合物在体外显示出抗肿瘤活性,一种特定的衍生物在各种细胞系中表现出显着的效力,表明抗肿瘤药物开发的一个有希望的途径 (Maftei 等人,2016)

杀虫和抗菌潜力

对嘧啶连接的吡唑杂环的研究探索了它们的杀虫和抗菌潜力。这些研究提供了对生物活性结构要求的见解,为开发具有增强生物活性的新化合物奠定了基础,用于农业和医药应用 (Deohate 和 Palaspagar,2020)

正电子发射断层扫描 (PET) 成像剂

吡唑并[1,5-a]嘧啶衍生物已被合成并标记为氟-18,显示出作为肿瘤检测 PET 成像剂的潜力。这些化合物提供了对肿瘤代谢和环境的见解,促进了肿瘤学中诊断成像的发展 (徐等人,2011)

未来方向

While specific future directions for this compound are not available, research into pyrazolo[3,4-d]pyrimidines and related compounds continues due to their potential as therapeutic agents .

作用机制

Target of Action

Similar compounds have been found to targetCalcium/calmodulin-dependent protein kinase type II subunit gamma and Androgen receptor . These targets play crucial roles in various cellular processes, including signal transduction, gene expression, and cell growth.

Mode of Action

Similar compounds have been described asATP-competitive inhibitors , suggesting that this compound might also interact with its targets by competing with ATP.

属性

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-chloro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O4/c1-16(2,3)22-13-10(7-19-22)15(25)21(8-18-13)20-14(24)9-4-5-11(17)12(6-9)23(26)27/h4-8H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIVLEJVDIQCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。